methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Overview
Description
Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrrolopyridines. This compound features a pyrrolopyridine core with a benzyl group, a hydroxyl group, and a carboxylate ester group. It is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrrolopyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. The use of continuous flow reactors and automated systems can help optimize the production process, reducing the risk of human error and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound's biological activity has been studied for its potential use in treating various diseases, such as cancer and microbial infections.
Medicine: It has been investigated for its pharmacological properties, including its potential as an anti-inflammatory or antioxidant agent.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Coumarin Heterocycles: These compounds also contain a fused ring system and have been studied for their pharmaceutical properties.
Uniqueness: Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Biological Activity
Methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS Number: 1428794-42-6) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 312.32 g/mol |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy. It has been identified as an intermediate in the synthesis of ABBV-744, a selective BET bromodomain inhibitor currently under clinical investigation for oncology applications. The inhibition of BET proteins is crucial as they play a role in regulating gene expression related to cancer cell proliferation.
Anticancer Activity
Recent studies have shown that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are implicated in several types of tumors. Specifically, compounds similar to methyl 1-benzyl-4-hydroxy-6-methyl-7-oxo have demonstrated:
- Inhibition of FGFR signaling : Compounds targeting FGFR1, FGFR2, and FGFR3 have shown IC values ranging from 7 nM to 712 nM. This suggests a strong potential for these compounds in inhibiting tumor growth and metastasis .
- Induction of Apoptosis : In vitro studies on breast cancer cell lines (e.g., 4T1 cells) indicated that these compounds not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities .
Antibacterial Activity
In addition to anticancer properties, related pyrrole derivatives have been evaluated for their antibacterial activity. Some studies reported:
- Minimum Inhibitory Concentration (MIC) : Certain pyrrole derivatives exhibited MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties compared to established antibiotics like isoniazid .
Case Studies
-
Study on FGFR Inhibition :
- Objective : Evaluate the efficacy of pyrrolo derivatives against FGFR.
- Methodology : In vitro assays measuring cell viability and apoptosis in breast cancer cell lines.
- Findings : Compound derivatives showed significant inhibition of cell growth and induced apoptosis at nanomolar concentrations.
-
Antibacterial Evaluation :
- Objective : Assess the antibacterial effects of pyrrole derivatives.
- Methodology : Testing against various bacterial strains using standard MIC assays.
- Findings : Notable antibacterial activity was observed with select derivatives outperforming traditional antibiotics.
Properties
IUPAC Name |
methyl 1-benzyl-4-hydroxy-6-methyl-7-oxopyrrolo[2,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18-14(17(22)23-2)15(20)12-8-9-19(13(12)16(18)21)10-11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIOHSULVHYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(C1=O)N(C=C2)CC3=CC=CC=C3)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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